3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound with the molecular formula C7H11N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and an oxadiazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of cyclopropylcarboxylic acid with N-ethylamidoxime under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
- 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
- 5-Isopropyl-1,3,4-oxadiazol-2-amine
Uniqueness
3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
3-Cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.
The molecular formula of this compound is C₆H₈N₄O, with a molecular weight of approximately 153.18 g/mol. It has a moderate lipophilicity (XLogP3 = 1.4) and contains one hydrogen bond donor and four hydrogen bond acceptors, which may influence its interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Compounds containing the 1,2,4-oxadiazole moiety have been shown to exhibit diverse pharmacological effects by:
- Inhibiting Enzymatic Activity : Many oxadiazole derivatives act as inhibitors for enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Modulating Receptor Activity : Some studies indicate that oxadiazoles can influence receptor-mediated pathways, potentially affecting cellular signaling cascades involved in inflammation and cancer .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity :
In vitro studies have shown that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines including breast cancer and colon cancer cells .
Anti-inflammatory Properties :
The compound's ability to inhibit cyclooxygenase enzymes (COX) suggests potential anti-inflammatory effects. This is particularly relevant for conditions characterized by chronic inflammation .
Antimicrobial Activity :
Preliminary studies indicate that oxadiazole derivatives may exhibit antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting specific metabolic pathways .
Comparative Analysis
To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:
Case Study 1: Anticancer Efficacy
In a study conducted by Vinaya et al., various oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The study reported that compounds similar to 3-cyclopropyl-N-ethyl exhibited promising results with IC50 values indicating effective inhibition of cell proliferation across different types of cancers .
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory potential of oxadiazole derivatives revealed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests their utility in treating inflammatory diseases .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-cyclopropyl-N-ethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-8-7-9-6(10-11-7)5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10) |
InChI Key |
GEPXZDLTHMPQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NO1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.